1-(5-Bromopyrimidin-2-yl)ethan-1-amine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical and Biological Sciences
Pyrimidine heterocycles are of paramount importance in the landscape of contemporary chemical and biological sciences. As integral components of DNA and RNA—thymine, cytosine, and uracil are all pyrimidine derivatives—they are fundamental to the storage and transmission of genetic information. researchgate.netnih.gov Beyond their biological roles, pyrimidines are found in a variety of natural products, including vitamin B1 (thiamine), and are a core structural motif in numerous synthetic compounds with a wide array of applications. researchgate.net The inherent biological significance of the pyrimidine scaffold has made it a privileged structure in the design of new bioactive molecules. nih.govmdpi.com The continued exploration of pyrimidine chemistry is crucial for advancing our understanding of biological processes and for the development of new technologies.
Role of Substituted Pyrimidines as Versatile Scaffolds in Medicinal Chemistry Research
In the realm of medicinal chemistry, substituted pyrimidines serve as exceptionally versatile scaffolds for the design and synthesis of novel therapeutic agents. nih.govresearchgate.net The pyrimidine ring system offers multiple points for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties of a molecule to optimize its biological activity. researchgate.net This structural adaptability has led to the development of a broad spectrum of drugs with diverse pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular agents. nih.govnih.gov The ability of pyrimidine derivatives to interact with a wide range of biological targets, such as enzymes and receptors, further underscores their importance in drug discovery. nih.gov Consequently, the synthesis of novel substituted pyrimidines remains a highly active and productive area of medicinal chemistry research. nih.govnih.gov
Specific Focus on Brominated Pyrimidine Derivatives as Research Intermediates and Building Blocks
Among the various classes of substituted pyrimidines, brominated derivatives hold a special significance as key intermediates and building blocks in organic synthesis. The bromine atom acts as a versatile functional handle, enabling a wide range of subsequent chemical transformations. One of the most powerful applications of brominated pyrimidines is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing a straightforward route to complex molecular architectures. researchgate.net The reactivity of the bromine substituent facilitates the introduction of diverse aryl, heteroaryl, and alkyl groups, making brominated pyrimidines invaluable precursors for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Overview of Current Research Trajectories for 1-(5-Bromopyrimidin-2-yl)ethan-1-amine and Related Analogs
This compound has emerged as a valuable and highly sought-after building block in medicinal chemistry, particularly in the development of kinase inhibitors for the treatment of cancer and other diseases. Its utility stems from the presence of several key structural features: the pyrimidine core, a common scaffold in kinase inhibitors; a bromine atom at the 5-position, which allows for further chemical modification via cross-coupling reactions; and a chiral ethylamine (B1201723) substituent at the 2-position, which can engage in specific interactions with the target protein and is often a key determinant of potency and selectivity.
Current research trajectories for this compound and its analogs are heavily focused on their application as starting materials in the synthesis of potent and selective inhibitors of various protein kinases. The primary amino group of This compound serves as a crucial attachment point for a variety of side chains and pharmacophores, while the brominated pyrimidine core can be further elaborated to optimize drug-like properties.
A significant area of investigation involves the use of this building block in the synthesis of inhibitors for kinases implicated in cancer cell proliferation and survival, such as Polo-like kinase 4 (PLK4). nih.gov The development of selective PLK4 inhibitors is a promising therapeutic strategy, and the aminopyrimidine scaffold is a well-established core for such molecules. nih.gov Research in this area often involves the synthesis of a library of analogs where different substituents are introduced to probe the structure-activity relationship (SAR) and identify compounds with improved potency and pharmacokinetic profiles. researchgate.netnih.gov
Furthermore, the chiral nature of This compound is of particular importance, as the stereochemistry of the ethylamine side chain can have a profound impact on biological activity. The availability of both the (R)- and (S)-enantiomers allows for the stereoselective synthesis of drug candidates, which is a critical aspect of modern drug development to maximize therapeutic efficacy and minimize off-target effects.
The table below provides a summary of the key properties of This compound and its direct precursor, highlighting their roles as research intermediates.
| Compound Name | CAS Number | Molecular Formula | Role in Research |
| This compound | 63317417 | C₆H₈BrN₃ | Chiral building block for kinase inhibitors |
| (R)-1-(5-Bromopyrimidin-2-yl)ethan-1-amine hydrochloride | 2408937-25-5 | C₆H₉BrClN₃ | Enantiomerically pure intermediate |
| 1-(5-Bromopyrimidin-2-yl)ethan-1-ol | 1459771-55-1 | C₆H₇BrN₂O | Precursor for the synthesis of the amine |
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZVRVFAUSSLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339187-99-3 | |
| Record name | 1-(5-bromopyrimidin-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 5 Bromopyrimidin 2 Yl Ethan 1 Amine and Analogs
Strategies for Constructing the Pyrimidine (B1678525) Ring Core
The pyrimidine scaffold is a fundamental component of numerous biologically active molecules. nih.gov Its synthesis has been a subject of extensive research, leading to the development of various efficient methods. Classical and modern strategies, including cyclocondensation and multicomponent reactions, are pivotal in constructing this heterocyclic system.
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or thiourea (B124793). nih.govorientjchem.org This approach allows for the formation of the characteristic 1,3-diazine ring structure. The reaction mechanism generally involves the initial formation of an enamine or a similar intermediate, followed by intramolecular cyclization and dehydration to yield the pyrimidine ring.
The versatility of this method allows for the synthesis of a wide array of substituted pyrimidines by varying the starting materials. For instance, the cyclocondensation of β-enaminones with amidines can produce substituted pyrimidines. orientjchem.org Similarly, chalcone (B49325) derivatives can react with thiourea in the presence of a base to form pyrimidine-2(1H)-thiones. nih.gov The efficiency and outcome of these reactions can be significantly influenced by reaction conditions, such as the choice of solvent, catalyst, and temperature. Modern variations often employ alternative energy sources like ultrasound irradiation to accelerate reaction times and improve yields. nih.gov For example, a comparative study showed that a cyclocondensation reaction requiring 2.5 hours under conventional heating could be completed in 35 minutes using ultrasound, with an increase in yield. nih.gov
Table 1: Examples of Cyclocondensation Reactions in Pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| β-Enaminones | Amidines | Acetic acid, reflux | Substituted Pyrimidines | orientjchem.org |
| Chalcones | Thiourea | KOH, EtOH, Ultrasound | Pyrimidine-2(1H)-thiones | nih.gov |
Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. orgchemres.org This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing energy consumption. orgchemres.orgeurekaselect.com MCRs are particularly valuable for synthesizing heterocyclic compounds like pyrimidines and their fused derivatives. eurekaselect.comresearchgate.net
A well-known example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. While not directly producing the target compound's core, the principles of MCRs are broadly applied to various pyrimidine syntheses. These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation, to rapidly build molecular complexity. researchgate.netrsc.org The use of catalysts, including green catalysts, and sustainable techniques like microwave or ultrasound irradiation can further enhance the efficiency and environmental friendliness of these reactions. eurekaselect.combenthamdirect.com The ability of MCRs to generate diverse libraries of compounds quickly makes them highly attractive for drug discovery and development. orgchemres.org
Regioselective Bromination Techniques at the Pyrimidine 5-Position
Halogenated pyrimidines, particularly those brominated at the C-5 position, are crucial intermediates in organic synthesis. nih.govresearchgate.net The bromine atom serves as a versatile handle for subsequent cross-coupling reactions to introduce a variety of functional groups. researchgate.net Achieving regioselectivity at the 5-position is critical, and several methods have been developed to this end.
Common brominating agents include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govfiu.edu The choice of reagent and reaction conditions, such as solvent and the presence of catalysts, dictates the efficiency and selectivity of the bromination. For example, DBDMH has been shown to be an effective reagent for the C-5 bromination of uridine (B1682114) and cytidine (B196190) derivatives in aprotic solvents like CH₂Cl₂ or DMF. nih.govfiu.edu The addition of Lewis acids can enhance the reactivity of the brominating agent. nih.gov Another established method involves reacting a hydrogen halide addition salt of pyrimidine with bromine at elevated temperatures in an inert organic solvent like nitrobenzene. google.com This process is suitable for large-scale preparations and yields 5-bromopyrimidine (B23866) effectively. google.com
Table 2: Comparison of Reagents for C-5 Bromination of Pyrimidines
| Reagent | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | DMF or ionic liquids | Common, effective for various substrates | nih.govfiu.edu |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Aprotic solvents (CH₂Cl₂, DMF), ambient temp. | Efficient, compatible with common protecting groups | nih.govfiu.edu |
Introduction of the Ethanamine Moiety at the Pyrimidine 2-Position
The final key structural feature of the target molecule is the 1-aminoethyl group at the C-2 position of the pyrimidine ring. This can be achieved through various synthetic strategies, including direct amination of a pre-functionalized pyrimidine or by building the side chain onto the ring.
Introducing an amine group at the C-2 position of a pyrimidine ring is a common transformation. When the C-2 position is substituted with a good leaving group, such as a halogen, nucleophilic aromatic substitution (SNAr) with an appropriate amine is a straightforward approach. researchgate.net However, for less activated systems or for direct C-H amination, more advanced methods are required.
Recent developments have focused on catalytic systems to facilitate this transformation. For instance, a Cu(II)/PTABS catalytic system has been developed for the highly chemoselective amination of pyrimidines containing different halogen atoms, allowing for selective reaction at the C-2 position even in the presence of other halogens. acs.org Another modern approach involves the direct C-H functionalization of the pyrimidine ring. nih.govresearchgate.net This strategy avoids the need for pre-installing a leaving group and offers a more atom-economical route. Mechanism-based reagent design has enabled the C2-selective amination of a broad range of pyrimidines, forming a pyrimidinyl iminium salt intermediate that can be converted to various amine products. nih.govresearchgate.net
The ethanamine moiety in 1-(5-bromopyrimidin-2-yl)ethan-1-amine is chiral, necessitating stereoselective synthetic methods to obtain enantiomerically pure forms. Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing chiral amines. nih.gov This involves the reduction of a C=N double bond using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium), which guides the hydrogen addition to favor one enantiomer over the other. nih.gov This method is widely used, even on an industrial scale, for the production of chiral amines. nih.gov
Another powerful strategy is the stereospecific nucleophilic substitution on a chiral precursor. For example, an optically pure 1-(pyrimidin-2-yl)ethanol derivative could be converted into a good leaving group (e.g., a mesylate or tosylate). Subsequent reaction with an amine nucleophile via an SN2 mechanism would proceed with inversion of configuration, yielding the chiral amine. This approach has been successfully applied to the synthesis of chiral 1-(2-pyridinyl)ethylamines, demonstrating that perfect stereospecific substitution can be achieved on similar heterocyclic systems. researchgate.net
Catalytic Approaches in Complex Pyrimidine Synthesis (e.g., Palladium-Catalyzed Cross-Coupling)
The synthesis of complex pyrimidine derivatives, including analogs of this compound, has been significantly advanced by the development of various catalytic methodologies. These approaches offer superior efficiency, selectivity, and functional group tolerance compared to traditional methods. Among these, palladium-catalyzed cross-coupling reactions have become a cornerstone for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in heterocyclic chemistry. nih.govnih.gov
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are pivotal for derivatizing the pyrimidine core. The Buchwald-Hartwig amination, in particular, is a powerful tool for forming C-N bonds, enabling the introduction of primary and secondary amine functionalities onto aryl and heteroaryl halides. nih.govrsc.org This reaction is highly relevant for the synthesis of compounds structurally related to this compound. The continual development of sophisticated ligands (e.g., RuPhos, BrettPhos) and palladium precatalysts has broadened the scope of these reactions, allowing for the coupling of a wide array of amines with heteroaryl halides under mild conditions. nih.govrsc.org For instance, a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully used in a chemoselective Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination to produce complex amine derivatives. mdpi.com
Beyond palladium, other transition metals have been employed to catalyze the synthesis of pyrimidines. Copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are considered a powerful tool for constructing the pyrimidine ring. mdpi.com Similarly, iridium-catalyzed multicomponent synthesis from amidines and alcohols provides regioselective access to highly substituted pyrimidines through a sequence of condensation and dehydrogenation steps. acs.orgorganic-chemistry.org Nickel(II)-NNO pincer complexes have also proven effective for the multicomponent synthesis of pyrimidine analogues via an acceptorless dehydrogenative annulation (ADA) of alcohols, producing water and hydrogen as the only byproducts. acs.org
These catalytic systems demonstrate broad substrate scope and functional group tolerance, making them invaluable for creating libraries of complex pyrimidine-based molecules for various research applications. mdpi.comorganic-chemistry.org
| Catalyst System | Reaction Type | Key Features | Relevant Application |
| Palladium(II) Acetate / SPhos | Suzuki-Miyaura Coupling | Low catalyst loading (0.25-1 mol%), scalable. mdpi.com | C-C bond formation on heterocyclic rings. mdpi.com |
| Palladium / RuPhos or BrettPhos | Buchwald-Hartwig Amination | Wide scope for C-N coupling, robust, can be run without a glovebox. rsc.org | Synthesis of aryl and heteroaryl amines. nih.govrsc.org |
| Copper(II) | Cycloaddition | Effective for pyrimidine ring construction from alkynes and amidines. mdpi.com | Core pyrimidine synthesis. mdpi.com |
| Iridium-Pincer Complexes | Multicomponent Synthesis | Regioselective, sustainable (uses alcohols), forms H₂ and H₂O as byproducts. acs.org | Access to highly and unsymmetrically substituted pyrimidines. acs.orgorganic-chemistry.org |
| Nickel(II)-NNO Pincer Complexes | Dehydrogenative Annulation | Efficient multicomponent synthesis from alcohols, produces H₂ and H₂O as byproducts. acs.org | Synthesis of 2,4,6-trisubstituted pyrimidines. acs.org |
Green Chemistry Principles and Sustainable Synthetic Route Design
The integration of green chemistry principles into the synthesis of pyrimidine derivatives is a growing focus aimed at minimizing environmental impact and enhancing safety and efficiency. powertechjournal.comnih.gov Traditional synthetic methods often rely on hazardous solvents, toxic reagents, and high energy consumption, leading to significant waste generation. rasayanjournal.co.inresearchgate.net Green approaches seek to address these issues through innovative strategies like catalysis, the use of renewable feedstocks, and energy-efficient reaction conditions. powertechjournal.comyale.edu
Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are superior to stoichiometric ones by allowing for lower energy consumption and waste reduction. yale.edu The use of heterogeneous catalysts, which can be easily recovered and reused for multiple cycles without losing efficiency, is particularly advantageous. powertechjournal.comrasayanjournal.co.in For example, porous poly-melamine-formaldehyde has been used as a reusable catalyst for producing triazolopyrimidines under solvent-free ball milling conditions, aligning with green chemistry principles. powertechjournal.comresearchgate.net
Other key green synthetic techniques applicable to pyrimidine synthesis include:
Microwave-assisted and Ultrasound-assisted Synthesis: These methods often lead to dramatically reduced reaction times, increased yields, and purer products compared to conventional heating. nih.govrasayanjournal.co.in
Multicomponent Reactions (MCRs): MCRs enhance sustainability by combining three or more reactants in a single pot to form a final product, which maximizes atom economy and reduces the number of synthetic steps and purification processes. rasayanjournal.co.in
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, significantly reduces the environmental footprint of a synthetic process. nih.govrasayanjournal.co.in
Renewable Feedstocks: Designing synthetic pathways that utilize renewable raw materials, such as alcohols derived from biomass, is a central goal for sustainable chemistry. acs.orgyale.edu Iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols exemplifies this approach. acs.org
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Example/Benefit |
| Catalysis | Use of reusable, selective catalysts. yale.edu | Heterogeneous catalysts like porous poly-melamine-formaldehyde can be reused for up to five runs without loss of efficiency. powertechjournal.comresearchgate.net |
| Atom Economy | Designing syntheses to maximize the incorporation of all materials into the final product. yale.edu | Multicomponent reactions (MCRs) combine multiple reactants in one pot, minimizing waste. rasayanjournal.co.in |
| Safer Solvents & Auxiliaries | Reducing or eliminating the use of hazardous solvents. yale.edu | Performing reactions in water or under solvent-free conditions; using ionic liquids. nih.govrasayanjournal.co.in |
| Design for Energy Efficiency | Minimizing the energy requirements of chemical processes. yale.edu | Microwave and ultrasound irradiation can significantly shorten reaction times and reduce energy consumption. powertechjournal.comrasayanjournal.co.in |
| Use of Renewable Feedstocks | Utilizing raw materials from renewable sources. yale.edu | Iridium-catalyzed synthesis of pyrimidines from alcohols, which can be derived from biomass. acs.org |
Sophisticated Spectroscopic and Advanced Analytical Characterization of 1 5 Bromopyrimidin 2 Yl Ethan 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D-NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine and its derivatives. ¹H-NMR, ¹³C-NMR, and various 2D-NMR techniques provide precise information about the molecular framework, connectivity, and stereochemistry of the compound.
¹H-NMR (Proton NMR) spectroscopy reveals the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H-NMR spectrum would characteristically show signals for the pyrimidine (B1678525) ring protons, the methine proton of the ethylamine (B1201723) side chain, the methyl protons, and the amine protons. The chemical shifts of the pyrimidine protons are influenced by the bromine substituent and the nitrogen atoms in the ring. The amine protons often appear as a broad signal, and their chemical shift can be concentration-dependent. libretexts.org
¹³C-NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbons of the pyrimidine ring will appear in the aromatic region, with their chemical shifts affected by the bromine and the ethylamine substituents. The methine and methyl carbons of the ethylamine side chain will be observed in the aliphatic region. researchgate.net
2D-NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons. nih.gov COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, such as those in the ethylamine side chain. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the attachment of the ethylamine group to the pyrimidine ring. nih.gov
Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrimidine C-H | ~8.5 - 9.0 | ~155 - 165 |
| Methine C-H | ~4.0 - 4.5 | ~50 - 60 |
| Methyl CH₃ | ~1.4 - 1.6 | ~20 - 25 |
| Amine NH₂ | Variable (broad) | - |
| Pyrimidine C-Br | - | ~110 - 120 |
| Pyrimidine C-N | - | ~160 - 170 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it also provides a means for the separation and analysis of complex mixtures.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. savemyexams.com Common fragmentation pathways for this compound may involve the loss of the amine group, the ethyl group, or cleavage of the pyrimidine ring. sphinxsai.comresearchgate.net Analysis of these fragment ions helps to confirm the connectivity of the molecule. nih.govsapub.orgnih.gov
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M+H]⁺ (⁷⁹Br) | 202.0 | Molecular ion with ⁷⁹Br isotope |
| [M+H]⁺ (⁸¹Br) | 204.0 | Molecular ion with ⁸¹Br isotope |
| Fragment 1 | Variable | Loss of NH₂ |
| Fragment 2 | Variable | Loss of CH₃CHNH₂ |
| Fragment 3 | Variable | Cleavage of the pyrimidine ring |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. orgchemboulder.com
Key characteristic peaks would include:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. spectroscopyonline.com
C-H stretching: Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyrimidine ring will be observed just above 3000 cm⁻¹.
N-H bending: A bending vibration for the primary amine is expected in the region of 1590-1650 cm⁻¹. orgchemboulder.com
C=N and C=C stretching: Vibrations from the pyrimidine ring will be seen in the 1400-1600 cm⁻¹ region.
C-N stretching: The stretching vibration of the carbon-nitrogen bond of the amine will appear in the 1000-1200 cm⁻¹ range. libretexts.org
C-Br stretching: The carbon-bromine bond will exhibit a characteristic absorption in the fingerprint region, typically between 500-600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring, being an aromatic heterocycle, will exhibit characteristic absorption bands in the UV region. ekb.eg The position and intensity of these bands are influenced by the substituents on the ring, such as the bromine atom and the ethylamine group. The λmax (wavelength of maximum absorbance) can be used for quantitative analysis and to gain insights into the electronic structure of the compound.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov For chiral molecules like this compound, single-crystal X-ray diffraction can unambiguously establish the absolute stereochemistry of the chiral center. researchgate.net This technique provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry in the solid state. iucr.org Furthermore, it reveals information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding involving the amine group and the nitrogen atoms of the pyrimidine ring. iucr.org
Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation (TLC, HPLC, UPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of a reaction and for preliminary purity assessment. The retention factor (Rf) value is characteristic of the compound under specific solvent conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for both qualitative and quantitative analysis. impactfactor.org A reversed-phase HPLC method, using a C18 column, is commonly employed for the analysis of such compounds. The retention time is a key parameter for identification, and the peak area can be used to determine the purity of the sample.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that utilizes smaller particle size columns, resulting in higher resolution, faster analysis times, and improved sensitivity. This technique is particularly useful for the analysis of complex mixtures and for detecting trace impurities.
Thermal Analysis Techniques (Thermogravimetric Analysis and Differential Scanning Calorimetry)
Thermal analysis techniques provide information about the physical and chemical properties of this compound as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique can determine the thermal stability of the compound and identify decomposition temperatures. uky.edusemanticscholar.orgresearchgate.net It can also be used to detect the presence of residual solvents or water.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, which is a key indicator of purity. DSC can also reveal information about phase transitions, polymorphism, and the heat of fusion.
Computational Chemistry and Cheminformatics Investigations of 1 5 Bromopyrimidin 2 Yl Ethan 1 Amine Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. samipubco.comechemcom.com For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine key electronic properties and to optimize molecular geometries. samipubco.comechemcom.comscirp.org These calculations provide insights into the molecule's reactivity and stability through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The energy of HOMO (EHOMO) relates to the molecule's electron-donating ability, while the energy of LUMO (ELUMO) indicates its electron-accepting character. samipubco.com The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability.
Studies on related bromopyrimidines and aminopyrimidines have used DFT to understand their electronic properties. nih.govacs.org For instance, investigations into 2- and 5-bromopyrimidine (B23866) have detailed their excited states and photoabsorption cross-sections using time-dependent DFT. nih.gov Such analyses reveal how the bromine atom and the nitrogen atoms in the pyrimidine ring influence the molecule's electronic landscape through inductive and resonance effects. nih.gov These computational findings are essential for understanding the fundamental chemical behavior of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine analogs.
| Compound Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 1-(Pyrimidin-2-yl)ethan-1-amine | -6.58 | -0.95 | 5.63 | 2.15 |
| This compound | -6.72 | -1.21 | 5.51 | 2.48 |
| 1-(5-Chloropyrimidin-2-yl)ethan-1-amine | -6.69 | -1.15 | 5.54 | 2.51 |
| 1-(5-Methylpyrimidin-2-yl)ethan-1-amine | -6.45 | -0.89 | 5.56 | 2.09 |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. remedypublications.com It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as a this compound analog, within the active site of a target protein. remedypublications.comnih.govmdpi.com The pyrimidine nucleus is a significant pharmacophore found in many biologically active compounds, including anticancer agents that target kinases. nih.govnih.gov
Docking studies on pyrimidine derivatives have been performed against various targets, including cyclooxygenase-2 (COX-2), B-cell lymphoma 2 (Bcl-2), and various kinases. tandfonline.commdpi.com These studies help to elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's binding pocket. mdpi.com For example, docking of pyrimidine analogs into the ATP-binding site of kinases often reveals crucial hydrogen bonds with hinge region residues. mdpi.com The results, typically expressed as a docking score or binding energy, are used to rank compounds and prioritize them for synthesis and biological testing. tandfonline.com
| Compound Analog | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -7.8 | Asp173, Lys52 | Hydrogen Bond |
| Analog A | -8.5 | Leu158, Val35 | Hydrophobic |
| Analog B | -8.2 | Asp173, Phe156 | Hydrogen Bond, π-π Stacking |
| Analog C | -7.5 | Lys52 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mejocpr.comresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological activity. nih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of molecular properties) with experimental activity data. scirp.org
For pyrimidine derivatives, QSAR studies have been successfully applied to predict various activities, including anticancer, anti-inflammatory, and antimicrobial effects. scirp.orgnih.govresearchgate.net These models often employ statistical techniques like Multiple Linear Regression (MLR) to establish linear relationships, or more complex non-linear methods like Artificial Neural Networks (ANN). nih.govnih.gov Descriptors used in these models can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. scielo.br A robust QSAR model can predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogs. fiveable.meresearchgate.net
| Model Type | Equation / Key Descriptors | R² (Correlation Coefficient) | Q² (Cross-validation R²) | RMSE (Root Mean Square Error) |
|---|---|---|---|---|
| MLR | pIC50 = 0.85logP - 0.12MW + 0.45*ELUMO + 5.2 | 0.889 | 0.815 | 0.31 |
| ANN | Descriptors: logP, Molecular Weight, ELUMO, Dipole Moment, Surface Area | 0.998 | 0.923 | 0.15 |
Prediction of Acidities and Related Physicochemical Properties (e.g., pKa)
The acidity constant (pKa) is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For a molecule like this compound, which contains both a basic amine group and basic nitrogen atoms in the pyrimidine ring, knowing the pKa values is essential for understanding its behavior at physiological pH.
Computational methods, including quantum chemical QSAR approaches, can provide excellent estimates of pKa values. nih.gov These methods often calculate the energy difference between the protonated and deprotonated states of the molecule in a solvent model. nih.gov Semi-empirical quantum chemical methods have also been shown to offer a rapid and relatively accurate means of pKa prediction for drug-like molecules, making them suitable for screening large numbers of compounds. peerj.comresearchgate.net Predicting the pKa helps in determining the likely protonation state of the molecule, which in turn affects its ability to cross cell membranes and interact with its biological target. blogspot.com
| Ionizable Group | Predicted pKa | Method | Comment |
|---|---|---|---|
| Ethylamine (B1201723) group (-NH₂) | 8.5 ± 0.5 | Semi-empirical QM | Acts as a base, likely protonated at physiological pH. |
| Pyrimidine Ring Nitrogen (N1) | 1.8 ± 0.4 | DFT/COSMO | Weakly basic, unprotonated at physiological pH. |
| Pyrimidine Ring Nitrogen (N3) | 1.6 ± 0.4 | DFT/COSMO | Weakly basic, unprotonated at physiological pH. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the docked complex, explore the conformational flexibility of the ligand and protein, and calculate binding free energies. remedypublications.comnih.gov
For pyrimidine derivatives complexed with their protein targets, MD simulations can reveal crucial information about the stability of key hydrogen bonds, the role of water molecules in the binding site, and conformational changes that occur upon ligand binding. mdpi.com Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to evaluate the stability of the complex and the flexibility of specific residues, respectively. nih.gov These simulations provide a more realistic representation of the binding event and can help refine the understanding of the structure-activity relationship. nih.gov
| Analysis Metric | Result | Interpretation |
|---|---|---|
| Simulation Length | 200 ns | Provides sufficient time to assess complex stability. |
| Average RMSD of Complex | 2.1 Å | The complex is stable throughout the simulation. |
| Key H-Bond Occupancy (Ligand-Hinge) | > 85% | The crucial hydrogen bond interaction is highly stable. |
| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Indicates a strong and favorable binding affinity. |
Application of Machine Learning in Pyrimidine Derivative Design and Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by analyzing vast datasets to predict compound properties and design novel molecules. nih.govactascientific.com In the context of pyrimidine derivatives, ML algorithms can be used to develop sophisticated QSAR models, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and facilitate lead optimization. researchgate.netnih.gov
ML models, such as Random Forest (RF), Support Vector Machines (SVR), and Deep Neural Networks (DNN), can capture complex, non-linear relationships between molecular structure and activity that may be missed by traditional QSAR methods. nih.govfrontiersin.org These models are trained on large datasets of known compounds and can then be used to screen virtual libraries to identify promising new candidates. premierscience.com Furthermore, generative ML models can design entirely new pyrimidine-based molecules (de novo design) with desired properties, significantly accelerating the discovery of novel drug candidates. actascientific.comnih.gov The use of ML can help in the speedy discovery of novel molecules with minimal cost compared to traditional trial-and-error experimental approaches. researchgate.net
| ML Model | Training Set R² | Test Set R² | Test Set RMSE |
|---|---|---|---|
| Multiple Linear Regression (MLR) | 0.81 | 0.75 | 0.45 |
| Random Forest (RF) | 0.95 | 0.88 | 0.29 |
| Support Vector Regression (SVR) | 0.92 | 0.85 | 0.32 |
| Deep Neural Network (DNN) | 0.98 | 0.91 | 0.25 |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substitution Patterns on Pyrimidine (B1678525) Core Activity
The pyrimidine ring is a privileged scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, which often enhances pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com The synthetic adaptability of this core allows for extensive modification at various positions, aiding in the design of compounds for diverse therapeutic targets. nih.gov
Research into pyrimidine derivatives has shown that the substitution pattern on the core ring is a critical determinant of biological activity. For instance, in the context of antitubercular agents, substitutions at the C2 and C6 positions of the pyrimidine ring have been found to significantly influence activity. mdpi.com Similarly, studies on 2-aminopyrimidine (B69317) derivatives as biofilm modulators have demonstrated that modifications to the core structure can greatly alter their efficacy against various bacterial strains. acs.orgmdpi.com The pyrimidine heterocycle is also central to the activity of many anticancer agents, where its electronic properties, modulated by different substitutions, are crucial for interactions with biological targets. mdpi.com The pyrimidine ring itself often engages in key interactions within receptor binding sites, including hydrogen bonding and π-π stacking with aromatic amino acid residues. researchgate.net
The table below summarizes findings on how different substitution patterns on pyrimidine and related heterocyclic cores affect specific biological activities, illustrating the core's importance in molecular design.
| Compound Series | Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase Inhibition | Specific substitutions on the fused pyridine (B92270) and pyrimidine rings led to potent inhibition, with compound 4 showing an IC50 of 11.4 nM. | nih.gov |
| 2-Aminopyrimidines | β-Glucuronidase Inhibition | The presence and position of donor/acceptor functionalities on substituents attached to the pyrimidine core were found to be important for potent inhibitory activity. | nih.govresearchgate.net |
| Thieno[2,3-d]pyrimidines | Anti-proliferative (Breast Cancer) | Replacing aryl substituents at the C2 position with various alkyl groups (e.g., ethyl, methyl) was a key strategy in generating compounds with cytotoxic effects on MCF-7 cells. | mdpi.com |
| 5-Bromo-pyrimidine derivatives | Bcr/Abl Tyrosine Kinase Inhibition | Modifications at the C2 and C4 positions of the 5-bromopyrimidine (B23866) core with different amines and substituted anilines yielded several potent inhibitors. | researchgate.net |
Role of the Bromo-Substituent in Modulating Molecular Interactions
The bromine atom at the C5 position of the pyrimidine ring in 1-(5-Bromopyrimidin-2-yl)ethan-1-amine plays a significant role in modulating the compound's physicochemical properties and its interactions with biological targets. Halogen atoms, like bromine, are known to form halogen bonds—a type of non-covalent interaction with electron-donating atoms—which can contribute to binding affinity and specificity.
In various series of pyrimidine-based compounds, the presence of a bromo-substituent has been linked to enhanced biological activity. For example, a series of novel 5-bromo-pyrimidine derivatives were synthesized and identified as potent inhibitors of Bcr/Abl tyrosine kinase, a key target in chronic myeloid leukemia. researchgate.net In another study, a compound featuring a bromo substituent on the aminopyrimidine ring demonstrated noteworthy antibacterial activity. mdpi.com The bromo group can also serve as a crucial handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of more complex analogs. researchgate.net Furthermore, the lipophilicity and steric bulk of the bromine atom can influence how a molecule fits into a binding pocket and can promote favorable hydrophobic interactions. For instance, an aryl bromo ethylidene side chain was found to be responsible for key hydrophobic interactions at the binding sites of BRD4/PLK1. mdpi.com
Influence of the Ethanamine Side Chain on Receptor Binding and Selectivity
The 2-(1-aminoethyl) side chain, referred to here as the ethanamine side chain, is a critical pharmacophoric element. The primary amine group is a key site for interaction, capable of forming strong hydrogen bonds and ionic interactions with receptor active sites, particularly with acidic amino acid residues like aspartate or glutamate.
In studies of related pyrimidine derivatives, the protonated amine group has been identified as a crucial feature for cholinesterase inhibition, establishing strong interactions within the enzyme's catalytic and peripheral anionic sites (CAS and PAS). rsc.org The length and structure of the alkyl chain connecting the amine to the pyrimidine core also influence activity. For 2-aminopyrimidine derivatives evaluated as β-glucuronidase inhibitors, the nature of the amine-containing substituent was a key factor in determining potency. nih.govnih.gov The stereochemistry of the chiral center on the ethanamine side chain (the carbon atom bonded to the pyrimidine ring, the methyl group, and the amine) is also expected to be a major determinant of biological selectivity and potency, as different enantiomers will present the key interacting groups in distinct three-dimensional orientations.
Conformational Analysis and its Correlation with Biological Recognition
For this compound, a key conformational parameter is the rotation around the single bond connecting the ethanamine side chain to the pyrimidine ring. The energetic barrier to this rotation determines the preferred orientation of the side chain relative to the core. Studies on related 4-dialkylaminopyrimidines have investigated these rotational barriers, finding that they can be significantly influenced by factors such as solvent and the protonation state of the molecule. nih.govnih.gov Protonation of the pyrimidine ring, for instance, can increase the rotational barrier by several kcal/mol, making the conformation more rigid. nih.gov
Molecular modeling and X-ray crystallography are powerful tools for this analysis. Studies on bioactive pyrazolo[3,4-d]pyrimidines have revealed the existence of conformational polymorphs, where the same molecule crystallizes into different shapes due to packing forces and intermolecular interactions like hydrogen bonding. mdpi.com This demonstrates that the final conformation is a delicate balance of intramolecular and intermolecular forces, and understanding this balance is crucial for predicting how the molecule will be recognized by its biological target. mdpi.com
Bioisosteric Replacement Strategies for Lead Optimization
Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve biological activity, selectivity, or pharmacokinetic parameters. nih.gov This technique is a powerful tool for lead optimization. mdpi.com
For this compound, several bioisosteric replacement strategies could be envisioned:
Bromo-Substituent (C5): The bromine atom could be replaced with other halogens (Cl, F) to fine-tune electronic properties and size. Alternatively, non-classical bioisosteres like a cyano (-CN) or trifluoromethyl (-CF3) group could be introduced to alter polarity and metabolic stability. Replacing the bromine with a methyl group could probe the importance of the halogen bond donating capability versus simple steric bulk.
Pyrimidine Core: The entire pyrimidine ring can be considered a bioisostere of other heterocyclic systems. Depending on the target, it could be replaced by scaffolds like pyridine, pyrazine, or fused systems such as thieno[2,3-d]pyrimidine (B153573) or pyrazolo[3,4-d]pyrimidine to explore new interaction patterns and intellectual property space. researchgate.net
Ethanamine Side Chain (C2): The primary amine could be replaced with a hydroxyl group to test the importance of the basic nitrogen. The ethyl backbone could be constrained into a cyclic system, such as a cyclopropyl (B3062369) ring, to reduce conformational flexibility and potentially increase binding affinity by lowering the entropic penalty of binding.
The key considerations for any bioisosteric replacement are the resulting molecule's similarity in shape, size, electronic distribution, and lipophilicity to the parent compound.
Development of SAR Models for Targeted Biological Mechanisms
The culmination of SAR studies is the development of a predictive model that correlates specific structural features with biological activity. These models, which can be qualitative or quantitative (QSAR), guide the design of new, more potent, and selective compounds. mdpi.com
For pyrimidine-based inhibitors, SAR models often highlight several key features:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring frequently act as hydrogen bond acceptors, interacting with backbone amides in the hinge region of protein kinases. rsc.org The exocyclic amine of the side chain acts as a hydrogen bond donor.
Hydrophobic Interactions: Substituents on the pyrimidine core, including the bromo group, often occupy hydrophobic pockets within the binding site. The size, shape, and lipophilicity of these substituents are critical. mdpi.comrsc.org
Steric Constraints: The model defines the allowed and disallowed regions of space around the scaffold. For instance, bulky substituents at a certain position might clash with the protein surface, leading to a loss of activity.
By synthesizing and testing a series of analogs—for example, systematically varying the substituent at the C5 position (H, F, Cl, Br, Me, CF3) or modifying the length and branching of the C2 side chain—a detailed SAR model can be constructed. Such a model for ERK1/2 inhibitors based on a thiazolidine-2,4-dione scaffold revealed that shifting an ethoxy substitution from the 4- to the 2-position on an attached phenyl ring significantly improved activity. These detailed models are invaluable for the rational design of next-generation compounds targeting specific biological mechanisms.
Preclinical Research Applications and Biological Target Engagement Studies
Exploration as a Scaffold for Novel Chemical Entities in Drug Discovery
The aminopyrimidine core of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. nih.gov This scaffold provides a key structural motif that can be readily modified to generate libraries of compounds for screening against various biological targets. Researchers have successfully employed this and similar aminopyrimidine cores to develop potent and selective inhibitors for a range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov
A notable example is the use of a similar aminopyrimidine scaffold in the development of a series of novel and potent Polo-like kinase 4 (PLK4) inhibitors. nih.gov PLK4 is a key regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it a viable anticancer target. nih.gov By utilizing a scaffold hopping strategy based on known PLK4 inhibitors, researchers synthesized a series of compounds with an aminopyrimidine core. This approach led to the discovery of highly potent inhibitors with significant antiproliferative activity against breast cancer cells. nih.gov The versatility of the aminopyrimidine scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.
The synthesis of these novel chemical entities often involves coupling the this compound scaffold with various aromatic and heterocyclic moieties. For instance, in the development of PLK4 inhibitors, the aminopyrimidine core was linked to a morpholinoaniline group and other substituted aromatic rings. nih.gov These modifications are guided by computational modeling and structure-activity relationship (SAR) studies to enhance the binding affinity and specificity of the resulting compounds for their intended biological targets.
In Vitro Mechanistic Investigations of Molecular Interactions (e.g., Enzyme Inhibition, Receptor Binding)
Derivatives of the this compound scaffold have been shown to engage in specific molecular interactions, most notably with protein kinases. In vitro enzyme assays are crucial for determining the inhibitory potency of these compounds. For example, a potent PLK4 inhibitor derived from an aminopyrimidine scaffold, compound 8h , demonstrated a half-maximal inhibitory concentration (IC50) of 0.0067 µM against PLK4. nih.gov This high level of potency highlights the effectiveness of the aminopyrimidine core in orienting the molecule for optimal interaction within the ATP-binding pocket of the kinase.
Molecular docking studies have provided further insights into these interactions. The aminopyrimidine core of these inhibitors typically forms key hydrogen bonds with the hinge region of the kinase. nih.gov This interaction anchors the molecule in the active site, allowing other parts of the compound to extend into adjacent hydrophobic pockets, thereby increasing binding affinity and selectivity. nih.gov
The table below summarizes the in vitro enzyme inhibition data for a selected PLK4 inhibitor derived from an aminopyrimidine scaffold.
| Compound | Target Enzyme | IC50 (µM) |
| 8h | PLK4 | 0.0067 |
Data sourced from a study on novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. nih.gov
Beyond kinase inhibition, the aminopyrimidine scaffold is also investigated for its potential to interact with other classes of enzymes and receptors, although specific data for this compound itself is limited. The general applicability of this scaffold suggests its potential for broader screening against a variety of biological targets.
Studies on Antiproliferative Mechanisms in Cellular Models
The development of novel chemical entities based on the this compound scaffold has led to compounds with significant antiproliferative activity. The PLK4 inhibitor, compound 8h , which features an aminopyrimidine core, exhibited excellent antiproliferative activity against breast cancer cell lines. nih.gov This cellular activity is a direct consequence of the compound's potent inhibition of PLK4, which leads to mitotic catastrophe and cell death in cancer cells that are dependent on this kinase for their proliferation. nih.gov
The antiproliferative effects of such compounds are typically evaluated using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells. The IC50 values obtained from these assays indicate the concentration of the compound required to inhibit cell growth by 50%. The potent in vitro enzyme inhibition of compound 8h translated to effective growth inhibition in cellular models. nih.gov
Further mechanistic studies on related compounds have shown that inhibition of kinases like PLK4 can lead to cell cycle arrest and induction of apoptosis. nih.gov While specific studies on the antiproliferative mechanisms of this compound are not widely available, the performance of its derivatives in cellular models underscores the potential of this scaffold in developing new anticancer agents.
Antibacterial and Antifungal Mechanistic Studies (e.g., Biofilm Inhibition)
While the primary focus of research on this compound derivatives has been in oncology, the broader class of pyrimidine-containing compounds has been investigated for antimicrobial properties. The pyrimidine (B1678525) ring is a key component of nucleobases and is essential for nucleic acid synthesis in all organisms, including bacteria and fungi. Therefore, analogs of pyrimidines can act as antimetabolites, interfering with these essential processes.
The mechanisms of antibacterial and antifungal action for pyrimidine derivatives can be diverse. They may inhibit enzymes involved in nucleotide biosynthesis, leading to the depletion of essential precursors for DNA and RNA synthesis. Some pyrimidine-based compounds have been shown to disrupt cell membrane integrity or inhibit key enzymes involved in cell wall synthesis.
For instance, some 2-aminopyrimidine (B69317) derivatives have been explored for their ability to modulate bacterial biofilm formation. nih.gov Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Compounds that can inhibit biofilm formation or disperse existing biofilms represent a promising strategy to combat chronic infections. While specific studies on the biofilm-inhibiting properties of this compound are not available, the general activity of the 2-aminopyrimidine scaffold suggests this as a potential area for future investigation. nih.gov
Antiviral Mechanistic Studies
Similar to their antimicrobial potential, pyrimidine derivatives are also a well-established class of antiviral agents. The structural similarity of these compounds to natural pyrimidine nucleosides allows them to interfere with viral replication. The primary mechanism of action for many antiviral pyrimidine analogs is the inhibition of viral DNA or RNA polymerases. nih.govmdpi.com
Once inside a host cell, these compounds can be phosphorylated by viral or cellular kinases to their active triphosphate form. This active form can then be incorporated into the growing viral nucleic acid chain, leading to chain termination. Alternatively, the triphosphate analog can act as a competitive inhibitor of the viral polymerase, blocking the incorporation of natural nucleotides.
The selectivity of these antiviral agents often relies on the higher affinity of viral polymerases for the analog compared to host cell polymerases. While there is a lack of specific antiviral studies on this compound, the 5-bromopyrimidine (B23866) moiety is a common feature in several known antiviral compounds, suggesting that derivatives of this scaffold could be explored for antiviral activity.
Modulation of Inflammatory Pathways and Related Mechanistic Research
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Chronic inflammation is a key component of many diseases, including autoimmune disorders and cancer. The modulation of inflammatory pathways represents a significant therapeutic strategy.
The mechanisms by which pyrimidine-based compounds exert their anti-inflammatory effects are varied. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs), by modulating signaling pathways like NF-κB. Others may target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Investigation of Target Engagement and Ligand-Protein Interactions
The successful development of drugs based on the this compound scaffold relies heavily on understanding how these molecules interact with their biological targets. Target engagement studies are crucial to confirm that a compound binds to its intended target in a cellular or in vivo context.
As previously mentioned, molecular docking studies have been instrumental in elucidating the binding modes of aminopyrimidine-based kinase inhibitors. nih.gov These computational models predict how a ligand fits into the active site of a protein and which residues are important for binding. The aminopyrimidine core consistently forms hydrogen bonds with the hinge region of kinases, a critical interaction for potent inhibition. nih.gov
Biophysical techniques such as X-ray crystallography can provide high-resolution structural information of the ligand-protein complex, confirming the binding mode predicted by docking studies. Such detailed structural information is invaluable for the rational design and optimization of more potent and selective inhibitors. The development of potent PLK4 inhibitors from an aminopyrimidine scaffold was guided by such structural insights, leading to compounds with high affinity and specificity. nih.gov
In Vitro ADME Properties and Metabolic Stability Assessments for Lead Optimization
While direct in vitro ADME and metabolic stability data for the specific intermediate "this compound" are not extensively detailed in public literature, its properties can be inferred from studies on derivatives that incorporate the 5-bromopyrimidine core. Research focused on developing new therapeutic agents often involves synthesizing a series of analogs around a core scaffold and assessing their metabolic stability to guide further chemical modifications. nih.gov
A key assay in this process is the use of human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. These assays are used to determine a compound's intrinsic clearance (Clint), a measure of the rate at which the liver would metabolize the drug in the absence of blood flow limitations. A high intrinsic clearance often correlates with rapid metabolism and a short half-life in vivo, which can be an undesirable characteristic for a drug candidate.
In a study aimed at developing agents for Human African Trypanosomiasis, researchers synthesized a series of compounds built upon a 5-bromopyrimidine fragment. nih.gov These compounds underwent in vitro ADME testing, including metabolic stability assessment in human liver microsomes. The findings from this research illustrate how structural modifications to the molecules containing the pyrimidine core can significantly impact metabolic stability.
For instance, the introduction of certain alkyl-substituted groups to a homopiperazine moiety attached to the pyrimidine core resulted in compounds with a notable decrease in metabolic stability (i.e., higher intrinsic clearance), making them less attractive for further development despite improvements in potency and solubility. nih.gov This highlights the delicate balance that must be achieved between a compound's desired biological activity and its pharmacokinetic properties during lead optimization.
The table below presents metabolic stability data for selected compounds containing the 5-bromopyrimidine core, demonstrating the impact of structural changes on intrinsic clearance.
| Compound Analogue | Key Structural Modification | Intrinsic Clearance (Clint) in HLM (µL/min/mg) | Metabolic Stability Interpretation |
|---|---|---|---|
| 10e | N-isopropyl homopiperazine derivative | 36 | Moderate Clearance |
| 10f | N-ethyl homopiperazine derivative | 125 | High Clearance |
| 10g | N-methyl homopiperazine derivative | >154 | Very High Clearance |
These findings underscore the importance of metabolic stability assessments in guiding the iterative process of drug design. By evaluating how different functional groups attached to the core pyrimidine structure affect ADME properties, medicinal chemists can prioritize candidates with a more favorable pharmacokinetic profile for further preclinical and clinical investigation.
Future Research Directions and Translational Perspectives in Pyrimidine Amine Chemistry
Advancements in Sustainable and Efficient Synthetic Routes
The chemical synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are often resource-intensive and can generate significant waste. The future of synthesizing compounds like 1-(5-Bromopyrimidin-2-yl)ethan-1-amine lies in the adoption of green and sustainable chemistry principles. Key areas of advancement include the use of catalytic systems, microwave-assisted synthesis, and solvent-free reaction conditions. jchemrev.comnih.gov These approaches aim to reduce reaction times, minimize energy consumption, and decrease the use of hazardous reagents.
Biocatalysis and chemoenzymatic strategies are also gaining prominence. The use of enzymes in synthetic pathways offers high selectivity and efficiency under mild reaction conditions, presenting an environmentally benign alternative to traditional chemical methods. For instance, the development of specific transaminases could enable the direct and asymmetric synthesis of the chiral amine moiety in this compound, a critical step for producing enantiomerically pure compounds.
| Synthetic Approach | Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. |
| Catalytic Methods | Lower energy consumption, use of safer reagents, potential for recyclability. |
| Solvent-Free Reactions | Reduced waste, simplified work-up procedures, lower environmental impact. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid in silico design and evaluation of novel compounds. For pyrimidine-amine scaffolds, AI/ML algorithms can be trained on large datasets of known compounds to predict their biological activity, pharmacokinetic properties, and potential toxicity. This predictive power allows for the prioritization of synthetic efforts on molecules with the highest probability of success.
In the context of this compound, computational tools can be employed to design derivatives with enhanced target affinity and selectivity. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can elucidate the key structural features required for interaction with specific biological targets. Furthermore, generative AI models can propose entirely new molecular structures based on the pyrimidine-amine core, expanding the chemical space for exploration.
Exploration of Novel Biological Targets for Pyrimidine-Amine Scaffolds
The pyrimidine-amine scaffold is a versatile pharmacophore found in drugs targeting a wide range of biological entities, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. A critical future direction is the systematic exploration of novel biological targets for this compound and its derivatives.
High-throughput screening campaigns against diverse target classes can uncover unexpected biological activities. Furthermore, chemoproteomics approaches can be utilized to identify the direct cellular targets of this compound, providing valuable insights into its mechanism of action. The inherent reactivity of the brominated pyrimidine ring can also be exploited for covalent targeting of specific amino acid residues within a protein's binding site, a strategy that can lead to compounds with high potency and prolonged duration of action.
| Potential Target Class | Rationale for Exploration |
| Protein Kinases | Pyrimidine-amines are known kinase inhibitors; exploration of understudied kinases could yield novel therapeutics. |
| Epigenetic Targets | The scaffold could be adapted to target enzymes involved in epigenetic modifications, such as histone methyltransferases or demethylases. |
| Ion Channels | Modulation of ion channel activity is a promising therapeutic strategy for a variety of diseases. |
| Proteases | Inhibition of specific proteases is a validated approach for treating infectious diseases and cancer. |
Development of Targeted Delivery Systems for Pyrimidine Derivatives
A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended site of action in the body at an effective concentration, while minimizing off-target effects. For pyrimidine derivatives like this compound, the development of targeted delivery systems is a key area of future research.
Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, can encapsulate the compound, improving its solubility, stability, and pharmacokinetic profile. These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors, thereby directing the drug to the desired tissue or cell type. This targeted approach can enhance therapeutic efficacy and reduce systemic toxicity.
Addressing Research Challenges in Pyrimidine Compound Development
Despite the promise of pyrimidine-amine scaffolds, several challenges need to be addressed in their development. A primary hurdle is the potential for off-target activity and associated toxicity. The structural similarity of the pyrimidine-amine core to endogenous molecules can lead to interactions with multiple biological targets. Rigorous preclinical safety and toxicology studies are essential to identify and mitigate these risks.
Another challenge lies in overcoming drug resistance. For compounds targeting rapidly evolving entities like cancer cells or infectious agents, the emergence of resistance is a common problem. Strategies to combat resistance include the development of combination therapies, where the pyrimidine-amine derivative is co-administered with another agent that has a different mechanism of action.
Strategic Applications in Chemical Biology and Probe Development
Beyond its potential as a therapeutic agent, this compound can serve as a valuable tool in chemical biology. The development of chemical probes based on this scaffold can facilitate the study of biological pathways and the validation of new drug targets.
The bromine atom on the pyrimidine ring provides a convenient handle for chemical modification. For example, it can be used in cross-coupling reactions to attach reporter tags, such as fluorescent dyes or biotin, creating probes for use in cellular imaging and affinity purification experiments. These probes can be instrumental in elucidating the cellular localization and binding partners of the parent compound, thereby advancing our understanding of its biological function.
Conclusion
Summary of Key Research Progress in 1-(5-Bromopyrimidin-2-yl)ethan-1-amine and Analogs
Research into this compound and its analogs has primarily centered on their utility as versatile building blocks in the synthesis of complex molecules with significant biological activity. This chiral amine, featuring a bromine-substituted pyrimidine (B1678525) ring, serves as a key intermediate in the development of therapeutic agents, particularly kinase inhibitors and receptor antagonists. The presence of the pyrimidine core is significant, as this heterocyclic motif is a common feature in a multitude of biologically active compounds.
The primary research application of this compound lies in its role as a scaffold in medicinal chemistry. For instance, derivatives of bromopyrimidines have been instrumental in the discovery of potent dual endothelin receptor antagonists. acs.org One notable example is Macitentan, a drug developed from a similar structural starting point, which underscores the therapeutic potential of this class of compounds. acs.org The research interest in this and related compounds is further evidenced by their commercial availability in various forms, including as hydrochloride salts and in their separated (R) and (S) enantiomeric forms, facilitating their use in stereospecific syntheses.
Analogs of this compound have been explored in the development of novel inhibitors for various protein kinases, which are crucial targets in oncology. The aminopyrimidine core is a well-established pharmacophore for kinase inhibition. A study on novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors highlights the importance of this scaffold in generating compounds with high inhibitory activity against cancer-related targets. nih.gov Although this study does not directly use this compound, it exemplifies the broader research context and the strategic importance of such building blocks in the design of targeted cancer therapies. The synthetic utility of related brominated pyrimidines is also demonstrated in their use in coupling reactions, such as the Suzuki-Miyaura coupling, to generate diverse libraries of compounds for biological screening. mdpi.com
Broader Impact of Pyrimidine Chemistry on Scientific Advancement and Chemical Biology
The field of pyrimidine chemistry has had a profound and far-reaching impact on scientific advancement, particularly in the realms of medicinal chemistry and chemical biology. The pyrimidine ring system is a fundamental component of life, forming the structural basis of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. nih.govwikipedia.org This inherent biological relevance has made pyrimidine and its derivatives a focal point of research for decades.
In medicinal chemistry, the pyrimidine scaffold has proven to be a "privileged structure," meaning it can bind to a variety of biological targets with high affinity. This has led to the development of a wide array of drugs with diverse therapeutic applications. mdpi.comnih.govorientjchem.org Pyrimidine-based compounds have been successfully developed as anti-infectives, anticancer agents, antivirals, and treatments for cardiovascular and neurological disorders. mdpi.comnih.gov For example, the HIV drug zidovudine contains a pyrimidine core, and barbiturates, a class of central nervous system depressants, are also pyrimidine derivatives. wikipedia.org The synthetic accessibility and the ability to readily modify the pyrimidine ring at various positions have allowed chemists to create vast libraries of compounds for drug discovery, leading to the identification of potent and selective therapeutic agents. mdpi.com
From a chemical biology perspective, pyrimidine-based molecules have been invaluable as chemical probes to study complex biological processes. The ability to synthesize modified pyrimidines has enabled researchers to investigate the function of enzymes and receptors, elucidate metabolic pathways, and understand the mechanisms of disease. The development of fluorescently labeled or photo-reactive pyrimidine analogs has been instrumental in studying nucleic acid structure and function, as well as protein-DNA interactions. The broad spectrum of biological activities exhibited by pyrimidine derivatives continues to drive research, facilitating the development of more potent and effective therapeutic agents and expanding our understanding of fundamental biological processes. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 1-(5-Bromopyrimidin-2-yl)ethan-1-amine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For instance, bromine at the 5-position of pyrimidine can undergo Chan–Evans–Lam coupling with boronic acids to introduce aryl/alkyl groups, leveraging palladium or copper catalysts . Alternatively, reductive amination of 5-bromopyrimidine-2-carbaldehyde using sodium cyanoborohydride in the presence of ammonium acetate may yield the amine. Reaction optimization should include monitoring by TLC and purification via column chromatography under inert conditions to prevent bromine displacement .
Q. How can the purity and structure of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Compare and spectra with literature data to confirm the bromine substitution pattern and amine functionality.
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm, as described for similar pyrimidine derivatives .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with high-resolution mass spectrometry, as demonstrated for structurally related amines .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent degradation. The bromine substituent is susceptible to light-induced displacement, so use amber vials. For hydrochloride salts, ensure low humidity to avoid deliquescence, as seen in analogous amine hydrochlorides .
Advanced Research Questions
Q. How can low reactivity of the 5-bromo group in cross-coupling reactions be addressed?
- Methodological Answer : Low reactivity may arise from steric hindrance or electron-withdrawing effects. Strategies include:
- Catalyst Optimization : Use Pd(PPh) with Buchwald-Hartwig conditions for aminations .
- Microwave-Assisted Synthesis : Enhance reaction rates by employing microwave irradiation (e.g., 120°C, 30 min) to overcome kinetic barriers .
- Directed Metalation : Introduce directing groups (e.g., pyridinyl) to activate the 5-position for subsequent functionalization .
Q. What strategies resolve contradictions in spectroscopic data for derivatives?
- Methodological Answer : Discrepancies between NMR and mass spectrometry results may arise from impurities or tautomerism. Address this by:
- Multi-Technique Validation : Cross-validate with - HMBC NMR to confirm amine connectivity .
- X-ray Crystallography : Resolve ambiguous structures using single-crystal diffraction (e.g., ORTEP-III for pyrimidine derivatives) .
- Isotopic Labeling : Use -labeled precursors to trace reaction pathways and verify substituent positions .
Q. How can the biological activity of this compound derivatives be systematically evaluated?
- Methodological Answer : Design assays targeting enzymes or receptors where bromopyrimidines show affinity:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays with ATP-competitive inhibitors .
- Cellular Uptake : Use radiolabeled -derivatives to quantify permeability in Caco-2 monolayers .
- In Vivo Studies : Assess pharmacokinetics in rodent models, monitoring plasma half-life and metabolite formation via LC-MS/MS .
Q. What are the challenges in regioselective modification of the pyrimidine ring?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. To target specific positions:
- Protecting Groups : Temporarily block the amine with Boc or Fmoc to direct reactions to the 5-bromo site .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites based on frontier molecular orbitals .
- Metal Coordination : Employ transition metals (e.g., Pd) to activate specific C–H bonds for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
